5,6,7-Trifluoro-1,4-dihydroquinolin-4-one
Description
Properties
Molecular Formula |
C9H4F3NO |
|---|---|
Molecular Weight |
199.13 g/mol |
IUPAC Name |
5,6,7-trifluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4F3NO/c10-4-3-5-7(9(12)8(4)11)6(14)1-2-13-5/h1-3H,(H,13,14) |
InChI Key |
OWOJZJRBDHKRRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C(=C2C1=O)F)F)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Quinoline Derivatives
One prominent approach involves starting with readily available quinoline derivatives and introducing fluorine atoms at the desired positions through electrophilic or nucleophilic fluorination reactions.
Methodology :
The process typically begins with a quinoline precursor, which undergoes selective fluorination using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).- Example: Fluorination of 5,6,7-trihydroxyquinoline derivatives followed by reduction and cyclization steps to yield the target compound.
- Reaction Conditions : Reactions are conducted at low temperatures (0–25°C) in polar aprotic solvents like acetonitrile or dimethylformamide to enhance selectivity.
Advantages :
High regioselectivity and straightforward process when starting from suitable precursors.Limitations :
Over-fluorination or side reactions may occur, requiring careful control of reaction parameters.
Cyclization of Fluorinated Aniline or Aniline Derivatives
Another efficient route involves synthesizing the quinoline core via cyclization of fluorinated aniline derivatives with suitable aldehydes or ketones.
Key Reaction Pathway :
Condensation of 2-fluoroaniline with 2,3-dichloro-5,6,7-trifluorobenzaldehyde, followed by cyclization under acidic or basic conditions, yields the quinoline ring with trifluorinated substituents.-
- Acid catalysis (e.g., polyphosphoric acid or acetic acid) at elevated temperatures (100–150°C).
- Solvents such as acetic acid or polyphosphoric acid facilitate cyclization.
Research Data :
Recent studies report yields of up to 85% under optimized conditions, with purification via recrystallization or chromatography.
Multistep Synthesis via Intermediates
A common strategy involves forming key intermediates such as 2-chloro- or 2-bromo-quinolines, then introducing fluorine through nucleophilic substitution.
-
- Synthesis of 2-chloro-quinoline derivatives via chlorination of quinoline precursors.
- Subsequent nucleophilic fluorination using potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).
-
- Synthesis of 6-bromo-7-fluoro-2-(trifluoromethyl)quinoline-4(1H)-one achieved yields of approximately 70% using this method, with purification by chromatography.
Construction via Intramolecular Cyclization of Fluorinated Precursors
Recent advances have demonstrated intramolecular cyclization techniques, where fluorinated acyl or amino intermediates undergo cyclization under thermal or catalytic conditions.
-
- Starting from fluorinated acyl chlorides or esters, cyclization is induced via heating in the presence of bases like potassium tert-butoxide.
- This method often involves the formation of fused heterocyclic systems, leading to the desired trifluorinated quinolinone.
-
- Using this approach, yields of up to 90% have been reported, with reaction times ranging from 4 to 12 hours.
Summary Table of Preparation Methods
Additional Considerations and Research Discoveries
Reaction Optimization :
Recent research emphasizes optimizing temperature, solvent, and reagent equivalents to maximize yield and selectivity. For instance, the use of microwave-assisted synthesis has shown promising results for reducing reaction times and improving yields.Mechanistic Insights :
Fluorination often proceeds via electrophilic attack on activated quinoline rings, while cyclization pathways involve nucleophilic attack on activated carbonyl groups, leading to heterocyclic ring closure.Advances in Catalysis : Catalytic systems, including palladium and copper catalysts, have been employed to facilitate intramolecular cyclizations, especially for constructing fused tetracyclic quinoline derivatives related to the target compound.
Chemical Reactions Analysis
5,6,7-Trifluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinolone derivative.
Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6,7-Trifluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, an enzyme essential for DNA replication . This inhibition prevents bacterial reproduction and leads to cell death . The exact molecular targets and pathways for 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one may vary depending on its specific application and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Functional Analogues
A comparative analysis of structurally related compounds is presented below:
2.3. Pharmacological Profiles
- Antibacterial Activity : APDQ derivatives (e.g., APDQ230122) exhibit potent anti-pneumococcal activity by disrupting peptidoglycan biosynthesis . The trifluoro compound’s fluorine atoms may enhance membrane permeability or target binding, though experimental validation is needed.
- Anti-inflammatory and Anticancer Potential: Derivatives like 3-acyl-2-phenylamino-1,4-dihydroquinolin-4-one inhibit phosphoserine phosphatases (e.g., SerB653) and μ-calpain , while tetrahydroquinolones show antimitotic effects .
2.4. Physicochemical Properties
- Solubility and Stability : Fluorine substitutions generally increase lipophilicity and metabolic stability. The trifluoro derivative’s solubility may be lower than hydrophilic analogs like 3-ethoxymethyl derivatives .
- Crystallinity: 3-Ethoxymethyl-1,4-dihydroquinolin-4-one forms hydrogen-bonded chains in the crystal lattice , whereas trifluoro substitution may disrupt such interactions due to steric effects.
Biological Activity
5,6,7-Trifluoro-1,4-dihydroquinolin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula : C9H6F3N
Molecular Weight : 201.14 g/mol
IUPAC Name : 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one
Canonical SMILES : FC(F)(F)C1=CC2=C(C=C1)C(=O)N(C2=C)C=C
Mechanisms of Biological Activity
The biological activity of 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Anticancer Properties : Research suggests that 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of certain kinases that are crucial for tumor growth and survival.
In Vitro Studies
Several studies have demonstrated the efficacy of 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one in vitro:
- Anticancer Activity :
- Antimicrobial Efficacy :
Case Study 1: Prostate Cancer Treatment
A notable case study involved the use of 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one analogs in treating castration-resistant prostate cancer (CRPC). The study highlighted the compound's ability to inhibit androgen receptor (AR) signaling pathways effectively. In vivo studies demonstrated a significant reduction in tumor volume compared to control groups .
Case Study 2: Antimicrobial Applications
Another case study focused on the antimicrobial properties of the compound against resistant bacterial strains. The results showed that formulations containing 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one significantly outperformed traditional antibiotics in efficacy tests .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
